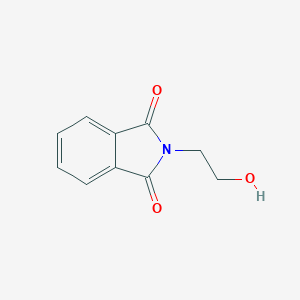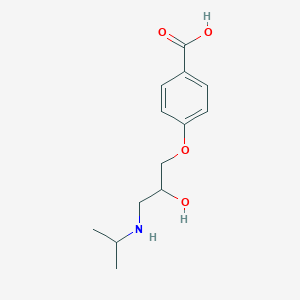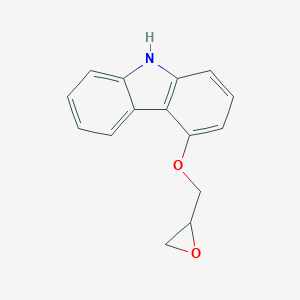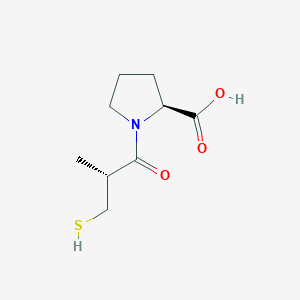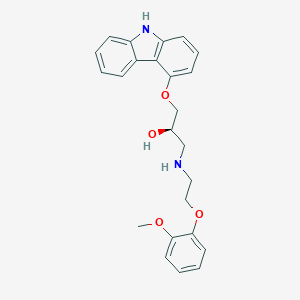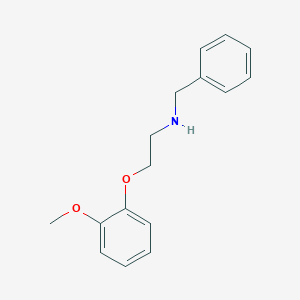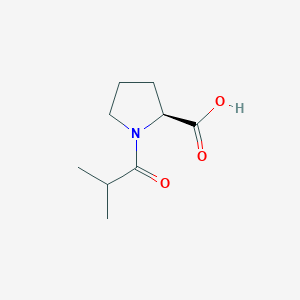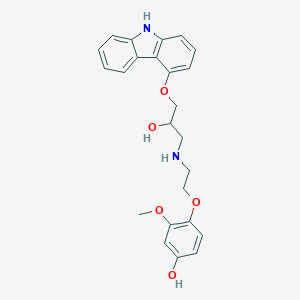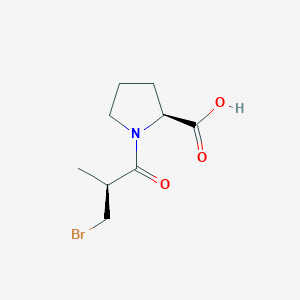
卡托普利 EP 杂质 B
描述
1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline is a derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The bromo analog of captopril is synthesized by introducing a bromine atom into the molecular structure of captopril, which can potentially alter its pharmacological properties and enhance its efficacy or reduce side effects.
科学研究应用
1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study the effects of halogenation on the pharmacological properties of ACE inhibitors.
Biology: Investigated for its potential to inhibit ACE activity in biological systems.
Medicine: Explored for its potential therapeutic benefits in treating hypertension and heart failure with possibly reduced side effects compared to captopril.
Industry: Used in the development of new ACE inhibitors with improved efficacy and safety profiles
作用机制
Target of Action
Captopril EP Impurity B, also known as (S)-1-((S)-3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, Captopril bromo analog, or Captopril Impurity B, is an impurity of Captopril . The primary target of Captopril is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting the production of angiotensin II, Captopril and its impurities reduce vasoconstriction and decrease fluid volume, thereby lowering blood pressure .
Pharmacokinetics
It is 50% metabolized and excreted in urine (>95%) within 24 hours, with 40% to 50% as unchanged drug . These properties may impact the bioavailability of Captopril EP Impurity B.
生化分析
Biochemical Properties
Captopril EP Impurity B plays a significant role in biochemical reactions, particularly in the context of its parent compound, captopril. It interacts with several enzymes and proteins, including angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure. The interaction between Captopril EP Impurity B and ACE involves competitive inhibition, where the impurity binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II . This interaction is essential for understanding the pharmacological and toxicological profiles of captopril and its impurities.
Cellular Effects
Captopril EP Impurity B influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure and fluid balance. By inhibiting ACE, Captopril EP Impurity B reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, this compound may impact the expression of genes involved in the RAS pathway, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of Captopril EP Impurity B involves its binding interactions with ACE. As a competitive inhibitor, it binds to the active site of the enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition reduces the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to lower blood pressure. Furthermore, Captopril EP Impurity B may also interact with other biomolecules, such as bradykinin, enhancing its vasodilatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Captopril EP Impurity B can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or UV light exposure . Long-term studies have indicated that the degradation products of Captopril EP Impurity B can still exhibit biological activity, potentially influencing cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of Captopril EP Impurity B vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE, leading to reduced blood pressure without significant adverse effects . At higher doses, Captopril EP Impurity B may cause toxic effects, including renal impairment and electrolyte imbalances . These findings highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Captopril EP Impurity B is involved in several metabolic pathways, primarily related to its parent compound, captopril. It undergoes biotransformation in the liver, where it forms disulfide bonds with endogenous thiol-containing compounds such as cysteine and glutathione . These metabolic processes are crucial for the compound’s elimination and detoxification, influencing its pharmacokinetic profile.
Transport and Distribution
The transport and distribution of Captopril EP Impurity B within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed in the gastrointestinal tract and distributed to target tissues, including the kidneys and blood vessels . Its distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic effects.
Subcellular Localization
Captopril EP Impurity B is localized in specific subcellular compartments, where it exerts its biological effects. The compound is primarily found in the cytoplasm and may also localize to the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its interaction with target enzymes and proteins, influencing its overall activity and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of captopril bromo analog typically involves the bromination of captopril. One common method is the direct bromination of the thiol group in captopril using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-bromination or unwanted side reactions .
Industrial Production Methods
Industrial production of captopril bromo analog follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The brominated product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, reverting the compound back to captopril.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Captopril.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
Captopril: The parent compound, a well-known ACE inhibitor.
Enalapril: Another ACE inhibitor with a different molecular structure.
Lisinopril: A long-acting ACE inhibitor with a similar mechanism of action.
Uniqueness
1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline is unique due to the presence of the bromine atom, which can potentially enhance its pharmacological properties. This modification may result in improved efficacy, reduced side effects, or altered pharmacokinetics compared to other ACE inhibitors .
属性
IUPAC Name |
(2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYSAVFKJLHJHP-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230443 | |
| Record name | Captopril bromo analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80629-35-2 | |
| Record name | Captopril bromo analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080629352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Captopril bromo analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPTOPRIL BROMO ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HCR5N6952 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





